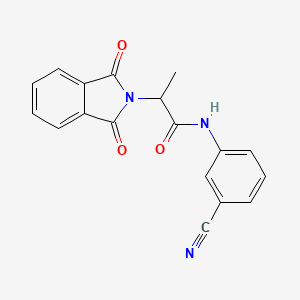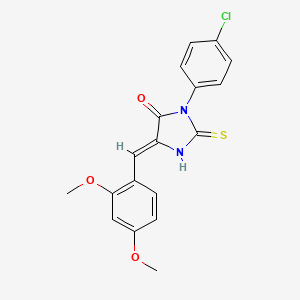![molecular formula C29H23FN8O2 B5466145 5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5466145.png)
5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that features a pyrazole core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring through cyclization reactions. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole core is then subjected to various substitution reactions to introduce the amino, cyano, and phenyl groups. These reactions typically involve nucleophilic substitution and electrophilic aromatic substitution.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrazole intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine moieties, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, or to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
科学的研究の応用
5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is employed in chemical biology to probe the structure-activity relationships of pyrazole derivatives and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological processes. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-amino-3-cyano-1-phenylpyrazole: A simpler analog with similar core structure but lacking the piperazine and nitrophenyl groups.
4-fluorophenylpiperazine: A related compound with the piperazine moiety but without the pyrazole core.
3-nitrophenylpyrazole: Another analog with the nitrophenyl group but lacking the piperazine and cyano groups.
Uniqueness
5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential as a pharmacologically active compound, while the nitrophenyl and cyano groups contribute to its reactivity and versatility in chemical synthesis.
特性
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FN8O2/c30-22-7-9-23(10-8-22)35-12-14-36(15-13-35)26-11-6-20(17-27(26)38(39)40)16-21(18-31)28-25(19-32)29(33)37(34-28)24-4-2-1-3-5-24/h1-11,16-17H,12-15,33H2/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUEKOWWMKZNQ-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C=C(C#N)C4=NN(C(=C4C#N)N)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)/C=C(\C#N)/C4=NN(C(=C4C#N)N)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
![1-ethyl-3-methyl-4-[(4-oxo-4H-chromen-2-yl)carbonyl]piperazin-2-one](/img/structure/B5466068.png)

![1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5466097.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5466115.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![2-[[(Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)

![N-[(Z)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]adamantane-1-carboxamide](/img/structure/B5466168.png)
![N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B5466169.png)
